molecular formula C16H15NO4 B5910666 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime

Cat. No. B5910666
M. Wt: 285.29 g/mol
InChI Key: KQNBSUTUFMUULE-SAPNQHFASA-N
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Description

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, also known as DMQD, is a synthetic compound that has been widely used in scientific research applications. DMQD is a redox-active molecule that can undergo reversible one-electron reduction and oxidation reactions. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and mechanisms of action.

Mechanism of Action

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime undergoes reversible one-electron reduction and oxidation reactions, which allow it to act as a redox-active probe for measuring intracellular redox potentials. The compound can also generate reactive oxygen species (ROS) upon exposure to light, making it a photosensitizer for photodynamic therapy. This compound has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammatory cytokine production. This compound has also been found to modulate intracellular signaling pathways, such as the MAPK and NF-κB pathways, which play important roles in cellular processes such as proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several advantages for use in lab experiments, including its redox activity, which allows it to act as a probe for measuring intracellular redox potentials. The compound is also relatively stable and easy to synthesize. However, this compound has several limitations, including its potential toxicity, which may limit its use in vivo. Additionally, this compound can generate ROS upon exposure to light, which may cause oxidative damage to cells and tissues.

Future Directions

There are several future directions for research involving 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other molecules and cellular processes. This compound may also be useful as a tool for studying the role of redox signaling in various physiological and pathological conditions.

Synthesis Methods

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1,4-benzoquinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been used in a variety of scientific research applications, including as a redox-active probe for measuring intracellular redox potentials, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions. This compound has also been found to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-9-15(18)11(2)8-14(10)17-21-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBSUTUFMUULE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C(=CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)OC)/C(=CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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